1-Chloro-3-fluorobenzene (C6H4ClF) is an aromatic organic compound with a chlorine atom bonded to the first carbon ring and a fluorine atom bonded to the third carbon ring. It is a colorless to light yellow liquid at room temperature Source: Sigma-Aldrich: . Due to its unique properties, 1-Chloro-3-fluorobenzene has been investigated for various applications in scientific research.
One area of research explores using 1-Chloro-3-fluorobenzene as a starting material for the synthesis of more complex molecules. The chlorine and fluorine atoms can be replaced with other functional groups through various chemical reactions, allowing researchers to create new molecules with specific properties for applications in pharmaceuticals, materials science, and other fields Source: Tokyo Chemical Industry: .
Another area of research involves using 1-Chloro-3-fluorobenzene to study fundamental chemical reactions. Scientists can investigate how the presence of the chlorine and fluorine atoms affects the reactivity of the molecule. This information can help improve the understanding of reaction mechanisms and guide the design of new catalysts or materials Source: PubChem - National Institutes of Health: .
The significance of 1-Chloro-3-fluorobenzene lies in its use as an intermediate in the synthesis of various functional molecules. These include:
1-Chloro-3-fluorobenzene consists of a benzene ring (six-membered carbon ring with alternating single and double bonds) with a chlorine atom attached at the first position (relative numbering) and a fluorine atom attached at the third position []. The presence of these substituents disrupts the electronic symmetry of the benzene ring, making it more reactive than unsubstituted benzene. The C-Cl and C-F bonds are polar covalent due to the difference in electronegativity between carbon and the halogens.
Here are some notable aspects of the structure:
Synthesis of 1-Chloro-3-fluorobenzene can be achieved through various methods, including:
Flammable;Irritant